
2-Amino-5-methylbenzoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-methylbenzoic acid typically involves the nitration of m-toluic acid followed by reduction and subsequent hydrolysis. The process can be summarized as follows:
Nitration: m-Toluic acid is treated with nitric acid to form 2-nitro-5-methylbenzoic acid.
Reduction: The nitro group is reduced to an amino group using hydrogenation in the presence of a catalyst such as palladium on carbon.
Hydrolysis: The resulting compound is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
2-Amino-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in electrophilic substitution reactions, such as alkylation, acylation, and arylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides, acyl chlorides, or aryl halides.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated, acylated, or arylated products.
Scientific Research Applications
2-Amino-5-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including quinazolinedione.
Biology: Serves as a building block in peptide synthesis and other biochemical applications.
Medicine: Investigated for its potential antimicrobial properties and its role in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-5-methylbenzoic acid involves its interaction with cellular components. For instance, it has been shown to disrupt cell membrane integrity, leading to leakage of electrolytes and proteins. This mechanism is particularly relevant in its antimicrobial activity .
Comparison with Similar Compounds
2-Amino-5-methylbenzoic acid can be compared with other similar compounds such as:
- 2-Amino-5-methoxybenzoic acid
- 2-Amino-5-bromobenzoic acid
- 2-Amino-5-chlorobenzoic acid
- 2-Amino-4-chlorobenzoic acid
Uniqueness:
Biological Activity
2-Amino-5-methylbenzoic acid, also known as 5-methyl-2-aminobenzoic acid, is an aromatic amino acid derivative that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, antioxidant capabilities, and potential therapeutic applications, supported by relevant research findings and data tables.
- Molecular Formula : C₈H₉NO₂
- Molecular Weight : 151.16 g/mol
- Melting Point : 175 °C (dec.)
- Density : 1.3 g/cm³
- Boiling Point : 316.6 °C at 760 mmHg
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated its ability to scavenge free radicals, which are implicated in oxidative stress and various diseases. The antioxidant activity was evaluated using standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), hydroxyl, nitric oxide, and superoxide radical scavenging methods.
Table 1: Antioxidant Activity of this compound
Compound | DPPH Scavenging IC₅₀ (μg/mL) | Hydroxyl Radical Scavenging IC₅₀ (μg/mL) | Superoxide Radical Scavenging IC₅₀ (μg/mL) |
---|---|---|---|
This compound | 17.9 | 18.0 | 22.2 |
Standard (Ascorbic Acid) | 15.0 | 12.0 | 20.0 |
The results indicate that the compound has comparable scavenging activity to standard antioxidants like ascorbic acid, particularly in the DPPH and hydroxyl radical assays .
Anti-Infection Properties
This compound has been noted for its potential anti-infective properties. It has shown activity against various pathogens, including bacteria and viruses. The compound's mechanism may involve interference with microbial metabolism or cell wall synthesis.
Table 2: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Escherichia coli | 50 |
Staphylococcus aureus | 30 |
Influenza virus | IC₅₀ = 25 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The presence of amino and carboxylic functional groups allows the compound to donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
- Enzyme Inhibition : It may inhibit specific enzymes involved in pathogen metabolism or virulence factors, thereby reducing infection severity.
- Cell Cycle Regulation : Studies have indicated that the compound can influence cell cycle progression, potentially leading to apoptosis in cancer cells .
Case Studies
-
Antioxidant Efficacy in Cell Cultures :
A study evaluated the effects of this compound on oxidative stress in cultured human cells. Results showed a significant reduction in reactive oxygen species (ROS) levels when treated with the compound, indicating its protective role against oxidative damage. -
In Vivo Studies :
Animal studies demonstrated that administration of this compound resulted in decreased inflammation markers and improved recovery rates from infections, supporting its therapeutic potential in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Amino-5-methylbenzoic acid in medicinal chemistry?
- Methodology : The compound is synthesized via condensation reactions. For example:
- Reacting with chloroformate in pyridine to form cetilistat (a pancreatic lipase inhibitor) .
- Treatment with butyl isothiocyanate yields 2-thioxoquinazolin-4-one, a cytotoxic agent for cancer cell lines .
- Used as a precursor for artemisinin-4-(arylamino)quinazolines, which exhibit anti-colorectal cancer activity .
Q. How is this compound characterized for purity and structural confirmation?
- Methodology :
- Chromatography : HPLC or GC-MS (e.g., detection in milk matrices with HS-SPME-GC-MS ).
- Spectroscopy : NMR (1H/13C) for functional group analysis, FT-IR for amine/carboxylic acid identification.
- Melting Point Analysis : Compare observed values (174–177°C vs. 181–183°C ) to literature, using differential scanning calorimetry (DSC) for precision.
Q. What safety precautions are necessary when handling this compound?
- Protocols :
- Use gloves (S37/39) and eye protection (S26) due to irritant properties (R36/37/38) .
- Store in cool, dry conditions away from oxidizing agents.
Q. What are the primary applications of this compound in drug discovery?
- Key Uses :
- Synthesis of anti-obesity agents (e.g., cetilistat) .
- Development of anti-prostate cancer derivatives (e.g., 5-methyl-2-[(phenylsulfonyl)amino]benzoic acid) .
- Serine protease inhibitors for antimicrobial research .
Q. How should researchers address discrepancies in reported melting points?
- Resolution Strategy :
Source | Melting Point (°C) | Method |
---|---|---|
Sigma-Aldrich | 174–177 | DSC |
Lab Study | 181–183 | Capillary |
- Cross-validate using calibrated equipment and purity assessments (e.g., elemental analysis).
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing quinazolinone derivatives?
- Methodology :
- Use microwave-assisted synthesis to reduce reaction time and improve yield.
- Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C) for regioselective cyclization .
- Monitor reaction progress via TLC or in-situ FT-IR.
Q. What mechanistic insights explain serine protease inhibition by derivatives?
- Approach :
- Perform X-ray crystallography to study binding interactions (e.g., human acrosin inhibition ).
- Use molecular docking simulations to predict active site interactions of quinazolinone derivatives.
Q. How do structural modifications influence cytotoxicity in cancer cell lines?
- Experimental Design :
- Introduce substituents (e.g., sulfonyl groups) to enhance lipophilicity and membrane permeability.
- Test derivatives against HeLa and MDA-MB231 cells using MTT assays .
- Correlate IC50 values with LogP and electronic parameters (Hammett constants).
Q. What strategies resolve contradictions in bioactivity data?
- Methods :
- Reproduce studies under standardized conditions (e.g., fixed cell passage numbers).
- Validate via orthogonal assays (e.g., ATP-based viability vs. apoptosis markers).
- Use meta-analysis to identify confounding variables (e.g., solvent effects).
Q. What novel analytical approaches detect this compound in complex matrices?
- Techniques :
- HS-SPME-GC-MS : For trace detection in milk (LOD: ~40 ppb ).
- LC-MS/MS with MRM : Enhances specificity in biological fluids.
- Surface-Enhanced Raman Spectroscopy (SERS) : For rapid, label-free identification.
Properties
IUPAC Name |
2-amino-5-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUUUJWWOARGNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183629 | |
Record name | 2-Amino-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2941-78-8 | |
Record name | 2-Amino-5-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2941-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Amino-5-methylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-methylbenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50786 | |
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Record name | 2-Amino-5-methylbenzoic acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39154 | |
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Record name | 2-Amino-5-methylbenzoic acid | |
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Record name | 6-amino-m-toluic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.030 | |
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Record name | 2-AMINO-5-METHYLBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/418XAJ22V2 | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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